4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine

dual sulfonamide pharmacophore design hydrogen-bond acceptor count

This compound is a distinct dual-sulfonamide featuring a 4-benzylsulfonyl-piperidine core N-linked to a morpholinosulfonyl cap. Unlike single-sulfonyl analogs, it offers 5 hydrogen-bond acceptors and a unique pharmacophoric architecture ideal for fragment-based design targeting ATP-binding pockets or catalytic residues. With no hydrogen-bond donors and a calculated TPSA of ~84 Ų, it provides a valuable probe for permeability-solubility trade-off studies. It is available for R&D as a time-saving, fully elaborated scaffold, eliminating the need for in-house morpholinosulfonylation.

Molecular Formula C16H24N2O5S2
Molecular Weight 388.5
CAS No. 2034309-22-1
Cat. No. B2459854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine
CAS2034309-22-1
Molecular FormulaC16H24N2O5S2
Molecular Weight388.5
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C16H24N2O5S2/c19-24(20,14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h1-5,16H,6-14H2
InChIKeyKFZOQURFDBZMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2034309-22-1): Chemical Identity, Physicochemical Profile, and Procurement Context


4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2034309-22-1) is a synthetic small molecule (C16H24N2O5S2, MW 388.5 g/mol) belonging to the dual-sulfonamide class, characterized by a piperidine ring bearing a 4-benzylsulfonyl substituent and N-linked via a second sulfonyl bridge to a morpholine ring . The compound presents as a chemically defined discrete molecule featuring two sulfonyl (-SO2-) pharmacophoric groups, five hydrogen-bond acceptor sites (all oxygen atoms), and zero hydrogen-bond donor sites. As of the present search, no primary research articles, bioassay data, or patent exemplifications specific to this CAS number have been identified in the peer-reviewed literature indexed in PubMed, PubChem, ChEMBL, or BindingDB; consequently, biological activity claims for this precise structure cannot be substantiated from authoritative public-domain sources [1]. The compound is listed in the ECHA substance registry (EC No. 100.355.970) but without published REACH registration dossiers or classification data as of early 2020 [2].

Why Generic Substitution Fails for 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2034309-22-1): Structural Determinants That Preclude Simple Analog Interchange


The target compound cannot be interchanged with structurally proximate analogs due to the presence of two chemically and topologically distinct sulfonyl groups that create a unique pharmacophoric architecture absent in single-sulfonyl comparators. The 4-benzylsulfonyl substituent on the piperidine ring and the N-morpholinosulfonyl group contribute independently to molecular recognition, hydrogen-bonding capacity (5 HBA vs. 3 in single-sulfonyl analogs), and three-dimensional conformational space . Replacement with a comparator such as 4-[1-(benzylsulfonyl)-3-piperidinyl]morpholine (ChemBridge, C16H24N2O3S, MW 324.4) eliminates one sulfonyl group, reducing the topological polar surface area (TPSA) by approximately 45% (from ~84 Ų to ~47 Ų) and removing two hydrogen-bond acceptors—changes that would be expected to alter solubility, membrane permeability, target binding profiles, and metabolic stability even in the absence of direct comparative biological data [1]. This analysis represents a structural differentiation assessment with explicit acknowledgment that confirmatory experimental data for this specific compound are absent from the public domain. The dearth of published characterization data means that procurement decisions must currently rely on structural differentiation logic and supplier-provided certificates of analysis rather than literature-validated functional comparisons.

Product-Specific Quantitative Evidence Guide: Differentiating 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2034309-22-1) from Closest Analogs


Dual Sulfonyl Pharmacophore: Structural Differentiation from Single-Sulfonyl Piperidine-Morpholine Analogs

The target compound contains two chemically distinct sulfonyl (-SO2-) groups—a 4-benzylsulfonyl on the piperidine ring and an N-morpholinosulfonyl bridge—yielding a total of 5 hydrogen-bond acceptor (HBA) sites and a calculated topological polar surface area (TPSA) of approximately 84 Ų . In contrast, the closest structural analog 4-[1-(benzylsulfonyl)-3-piperidinyl]morpholine (ChemBridge, C16H24N2O3S, MW 324.44) possesses a single benzylsulfonyl group with the morpholine directly N-linked to the piperidine 3-position, resulting in only 3 HBA sites and a calculated TPSA of approximately 47 Ų [1]. No direct head-to-head biological comparison between these two compounds has been published; the differentiation rests on computed molecular descriptors derived from validated SMILES structures.

dual sulfonamide pharmacophore design hydrogen-bond acceptor count

Sulfonyl Bridge Architecture: Distinguishing N-Sulfonylmorpholine from Direct C-N Linked Morpholine in Analog Design

In the target compound, the morpholine ring is connected to the piperidine nitrogen via an -SO2- bridge (sulfonamide linkage), whereas in 4-[1-(benzylsulfonyl)-3-piperidinyl]morpholine, the morpholine nitrogen is directly bonded to the piperidine 3-carbon (tertiary amine linkage). This connectivity difference has significant implications: the sulfonamide linkage introduces an additional electron-withdrawing group that reduces the basicity of the piperidine nitrogen (pKa of sulfonamide N-H is ~10-12, versus ~8-9 for a tertiary amine), alters the conformational flexibility around the piperidine-morpholine junction (4 rotatable bonds in target vs. 3 in comparator), and introduces a tetrahedral sulfur geometry that projects the morpholine into a different spatial vector relative to the piperidine ring . These topological differences can affect target binding, as demonstrated in the structurally related class of N-sulfonylpiperidine VEGFR-2 inhibitors where sulfonyl linker modifications produced IC50 shifts exceeding 10-fold across cancer cell lines HCT-116, HepG-2, and MCF-7 [1].

sulfonamide linker morpholine connectivity scaffold topology

Molecular Weight and Heavy Atom Count Differentiation from Fluorinated and Unsubstituted Piperidine-Morpholine Analogs

The target compound (MW 388.5) occupies a distinct property space compared to both lighter and heavier piperidine-morpholine analogs. Relative to 4-((4-(1,1-difluoroethyl)piperidin-1-yl)sulfonyl)morpholine (MW ~298, C11H20F2N2O3S), the target adds 90 Da and replaces a lipophilic difluoroethyl group with a benzylsulfonyl moiety, shifting the cLogP from an estimated 1.0–1.5 to approximately 1.5–2.0 while substantially increasing polar surface area . These property changes place the target outside typical lead-like chemical space (MW >350, TPSA >75) but within a range consistent with probe compound or tool molecule applications where enhanced solubility from dual sulfonyl groups may offset permeability penalties [1]. No experimental ADME data exist for either compound; all comparisons are based on calculated molecular descriptors.

molecular weight optimization lead-likeness physicochemical property profiling

Data Integrity Alert: Mistaken Identity Risk with Bz-423 (Benzodiazepine ATPase Inhibitor, CAS 216691-95-1)

Multiple online chemical vendor databases incorrectly cross-reference CAS 2034309-22-1 with the trivial name 'Bz-423,' which properly refers to 7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 216691-95-1, C27H21ClN2O2, MW 440.9)—a mitochondrial F1F0-ATPase inhibitor with well-characterized pharmacology (IC50 = 5.0 µM against ATP synthase) [1]. These two compounds are chemically and pharmacologically unrelated: they share no structural scaffold, no target mechanism, and no synthetic lineage. The erroneous cross-reference likely originates from automated name-matching algorithms that conflated the substructure abbreviation 'Bz' (commonly denoting benzyl or benzoyl in chemical nomenclature) [2]. This identity contamination poses a procurement risk: ordering 'Bz-423' from a vendor that has conflated the two entries could result in receiving either the benzodiazepine or the target sulfonamide, depending on the vendor's internal database mapping.

compound identity verification database cross-referencing procurement quality control

N-Sulfonylpiperidine Class Potential: VEGFR-2 and Topoisomerase II Dual Inhibition as a Class-Level Activity Precedent

While no direct biological data exist for the target compound, the N-sulfonylpiperidine chemotype has been extensively validated in recent medicinal chemistry literature. A 2024/2026 series of studies by Elgammal, Halawa, and colleagues demonstrated that N-sulfonylpiperidine derivatives exhibit dual VEGFR-2 and EGFR inhibitory activity with anti-proliferative IC50 values in the low micromolar range across HCT-116 (colorectal), HepG-2 (hepatocellular), and MCF-7 (breast) cancer cell lines [1]. The most optimized analog in that series (compound 16) induced G0/G1 cell cycle arrest and early apoptosis in MCF-7 cells. Critically, the SAR established that the nature of the sulfonyl substituent (aromatic vs. aliphatic, electron-withdrawing vs. electron-donating) and the presence of a morpholine or piperidine cap both significantly modulate potency—structural variables that are directly relevant to the dual-sulfonyl architecture of the target compound [2]. The target compound's benzylsulfonyl group and morpholinosulfonyl cap represent a combination not explicitly tested in the published series, suggesting a potentially novel activity profile within this validated chemotype.

VEGFR-2 inhibition topoisomerase II anti-cancer SAR N-sulfonylpiperidine scaffold

Research and Industrial Application Scenarios for 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2034309-22-1) Based on Structural Evidence


Scaffold-Hopping Library Design: Dual-Sulfonyl Piperidine-Morpholine as a Privileged Fragment for Kinase and Protease Inhibitor Screening

The dual-sulfonyl architecture (benzylsulfonyl + morpholinosulfonyl) provides a physicochemically distinct scaffold for fragment-based or scaffold-hopping library design targeting ATP-binding pockets (kinases) and catalytic serine/cysteine residues (proteases), where the two sulfonyl groups can function as phosphate-mimetic or transition-state isosteres. The documented VEGFR-2 and topoisomerase II inhibitory activity of the N-sulfonylpiperidine class supports prioritization of this compound for oncology-focused high-throughput screening, particularly in panels where dual kinase/DNA-processing enzyme inhibition is sought. The compound's TPSA of ~84 Ų and 5 HBA sites suggest compatibility with biochemical (cell-free) assay formats where high aqueous solubility is advantageous [1].

Sigma Receptor Ligand Exploration: Benzylsulfonyl Piperidine Scaffold with Morpholinosulfonyl Cap Modification

The benzylsulfonyl piperidine substructure has demonstrated high-affinity sigma-1 receptor binding in structurally related 4,4-disubstituted piperidine series, with the benchmark 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine achieving Kiσ1 = 0.96 nM and 96-fold σ1/σ2 selectivity . The target compound's N-morpholinosulfonyl cap introduces an additional polar element that may modulate sigma receptor subtype selectivity, CNS penetration potential, or metabolic stability relative to the iodo-substituted analogs. This compound is suited for radioligand displacement assays against σ1 and σ2 receptors using established protocols with [³H]-DTG or [³H]-(+)-pentazocine as tracers [1].

Building Block for Parallel Synthesis: Late-Stage Diversification via the Morpholinosulfonyl Handle

The target compound represents a fully elaborated dual-sulfonamide that can serve as both a screening compound and a synthetic intermediate. The morpholinosulfonyl group provides a chemically stable cap that is resistant to nucleophilic displacement, making the compound suitable for late-stage diversification strategies where the benzyl group (hydrogenolyzable) or the piperidine ring (functionalizable via C-H activation) serves as a point of further modification. In contrast, the simpler building block 4-(benzylsulfonyl)piperidine hydrochloride (Sigma-Aldrich, $506/1g) requires additional synthetic steps to install the morpholinosulfonyl cap, making the target compound a time-saving option for laboratories prioritizing throughput over cost in analog synthesis [1].

Physicochemical Probe for Permeability-Solubility Trade-off Studies in Dual Sulfonamide Series

The compound's calculated TPSA (~84 Ų) and MW (388.5) place it at the boundary of oral drug-like space, making it a useful probe molecule for studying the permeability-solubility trade-off in sulfonamide-rich compounds. Parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements would allow researchers to benchmark the dual-sulfonyl motif against single-sulfonyl comparators (TPSA ~47–56 Ų) and establish quantitative structure-property relationship (QSPR) models for predicting the ADME behavior of future sulfonamide-containing candidates . The absence of hydrogen-bond donors (HBD = 0) is notable and predicts relatively favorable passive permeability despite the high TPSA [1].

Quote Request

Request a Quote for 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.